Rac Mirabegron-d5 is a deuterated analog of Mirabegron, a medication primarily used for the treatment of overactive bladder. The compound is classified as a selective beta-3 adrenergic receptor agonist, which facilitates bladder relaxation, thereby enhancing urinary storage capacity and reducing the frequency of urination. Its chemical structure is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen, contributing to its distinct properties compared to non-deuterated forms.
Rac Mirabegron-d5 falls under the category of pharmaceutical compounds with specific applications in urology. It is primarily classified as:
The synthesis of Rac Mirabegron-d5 involves several key steps that enhance yield and purity compared to traditional methods. A notable synthesis method includes:
The synthesis is conducted under nitrogen gas protection, maintaining specific temperature ranges (typically between -3°C to 3°C) to optimize reaction conditions and minimize side reactions. The final product is purified through recrystallization techniques to achieve high purity levels suitable for pharmaceutical applications.
Rac Mirabegron-d5 has a complex molecular structure that includes multiple functional groups characteristic of beta-adrenergic agonists. The incorporation of deuterium atoms allows for enhanced tracking in metabolic studies and pharmacokinetic assessments.
Rac Mirabegron-d5 participates in various chemical reactions typical for beta-adrenergic compounds, including:
The reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to ensure product integrity and yield.
Rac Mirabegron-d5 acts primarily by selectively stimulating beta-3 adrenergic receptors located in the bladder. This stimulation leads to:
This mechanism results in significant clinical benefits for patients suffering from overactive bladder syndrome, evidenced by improved quality of life metrics in clinical trials .
Relevant data from studies indicate that Rac Mirabegron-d5 maintains structural integrity under various environmental conditions, making it suitable for pharmaceutical formulations .
Rac Mirabegron-d5 is utilized in various scientific contexts, including:
This compound serves as an essential tool in both academic research and pharmaceutical development, particularly within urology-focused therapeutic areas .
The systematic naming of rac-Mirabegron-d5 follows IUPAC conventions for deuterated organic compounds. Its full name is 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide. This name precisely reflects its molecular architecture:
rac-Mirabegron-d5 exhibits the molecular formula C₂₁H₁₉D₅N₄O₂S, distinguishing it from non-deuterated Mirabegron (C₂₁H₂₄N₄O₂S). Key characteristics include:
Table 1: Isotopic and Molecular Properties
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 401.54 g/mol | Mass Spectrometry |
Purity | >95% | HPLC |
Isotopic Enrichment | >95% D5 | MS/NMR |
Hydrogen/Deuterium Ratio | 19H:5D | Isotopic Ratio MS |
The deuterium atoms replace all five hydrogen atoms on the phenyl ring, confirmed by mass spectrometry showing a +5 Da shift from the non-deuterated analog (MW 396.54 g/mol → 401.54 g/mol). This high isotopic enrichment (>95%) ensures minimal interference from protiated species in tracer studies [1] [6].
rac-Mirabegron-d5 has a unique CAS Registry Number (1215807-38-7) that distinguishes it from its non-deuterated counterpart (CAS 223673-61-8). Alternate identifiers include:
Structural confirmation relies on advanced spectroscopic methods:
Deuteration induces subtle but significant changes:
Table 2: Deuterated vs. Non-Deuterated Mirabegron
Property | rac-Mirabegron-d5 | Non-Deuterated Mirabegron |
---|---|---|
Molecular Formula | C₂₁H₁₉D₅N₄O₂S | C₂₁H₂₄N₄O₂S |
Molecular Weight | 401.54 g/mol | 396.54 g/mol |
CAS Number | 1215807-38-7 | 223673-61-8 |
Metabolic Stability | Enhanced (deuterium kinetic isotope effect) | Standard |
Phenyl Ring C-H Stretch | Absent (FTIR) | 3020 cm⁻¹ |
The primary structural difference lies in the phenyl ring deuteration, which reduces the rate of oxidative metabolism via cytochrome P450 enzymes. This extends the half-life in tracer studies without altering receptor binding affinity for β₃-adrenoceptors. Chromatographic behavior remains similar, though reverse-phase HPLC shows slightly shorter retention times due to altered hydrophobicity [1] [6] [8].
Synthetic Pathways and Analytical Method Development
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1